Ethanedioyl dibromide is a versatile reagent in organic synthesis, particularly for:
In polymer chemistry, ethanedioyl dibromide is utilized for:
Besides organic and polymer chemistry, ethanedioyl dibromide finds use in:
Ethanedioyl dibromide, also known as oxalyl bromide, is a chemical compound with the molecular formula C₂Br₂O₂ and a molecular weight of 215.83 g/mol. It appears as a clear yellow to yellow-green liquid with a boiling point of approximately 103-105 °C and a melting point of -19.5 °C . The compound is characterized by its two bromine atoms attached to the ethanedioyl group, which is derived from oxalic acid. Its structure can be represented as BrCOCOBr, indicating that it features two carbonyl groups flanked by bromine atoms .
Ethanedioyl dibromide is known for its reactivity, particularly in halogenation and acylation reactions. It can undergo hydrolysis to form oxalic acid and hydrobromic acid when reacted with water:
Additionally, it can react with alcohols to produce esters and with amines to yield amides. Its ability to act as a reagent in the synthesis of various organic compounds makes it valuable in synthetic chemistry .
Ethanedioyl dibromide can be synthesized through several methods:
Ethanedioyl dibromide shares similarities with several other halogenated compounds, particularly those derived from oxalic acid or related structures. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethanedioyl dibromide | C₂Br₂O₂ | Two bromine atoms; reactive acyl halide |
Oxalyl chloride | C₂Cl₂O₂ | Chlorine instead of bromine; less reactive |
Ethylene glycol | C₂H₆O₂ | Non-halogenated; used as antifreeze |
Acetyl bromide | C₂H₃BrO | One bromine; used in acylation reactions |
Ethanedioyl dibromide's unique feature lies in its dual bromination, which enhances its reactivity compared to other similar compounds, allowing for diverse synthetic applications .
Corrosive;Irritant